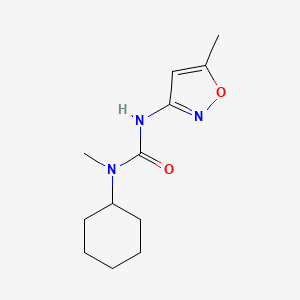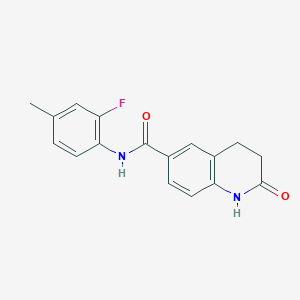![molecular formula C15H15ClN4O B7455781 [4-(2-Chlorophenyl)piperazin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B7455781.png)
[4-(2-Chlorophenyl)piperazin-1-yl]-pyrazin-2-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(2-Chlorophenyl)piperazin-1-yl]-pyrazin-2-ylmethanone, also known as CPP, is a chemical compound that has been widely studied for its potential use in scientific research. CPP belongs to the class of piperazine derivatives and has been shown to have a variety of biochemical and physiological effects. In
作用機序
[4-(2-Chlorophenyl)piperazin-1-yl]-pyrazin-2-ylmethanone acts as an antagonist at the serotonin receptor, blocking the binding of serotonin to the receptor. This results in an increase in the release of dopamine and norepinephrine, which are neurotransmitters that play a role in regulating mood and behavior. The mechanism of action of this compound has been extensively studied and is well understood.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and depend on the dose and route of administration. This compound has been shown to increase the release of dopamine and norepinephrine in the brain, leading to an increase in locomotor activity and arousal. It has also been shown to increase the release of corticotropin-releasing hormone, which plays a role in the stress response. Additionally, this compound has been shown to have anxiogenic effects, causing an increase in anxiety-like behavior in animal models.
実験室実験の利点と制限
[4-(2-Chlorophenyl)piperazin-1-yl]-pyrazin-2-ylmethanone has several advantages for use in lab experiments. It has a well-established synthesis method and is readily available from commercial suppliers. It has also been extensively studied and its mechanism of action is well understood. However, there are also limitations to the use of this compound in lab experiments. It has a relatively short half-life in the body, which may limit its usefulness for long-term studies. Additionally, it has been shown to have off-target effects at high doses, which may complicate the interpretation of results.
将来の方向性
There are several future directions for research on [4-(2-Chlorophenyl)piperazin-1-yl]-pyrazin-2-ylmethanone. One area of interest is the development of more selective serotonin receptor antagonists, which may have fewer off-target effects. Additionally, there is interest in studying the effects of this compound on other neurotransmitter systems, such as the glutamate and GABA systems. Finally, there is potential for the use of this compound as a therapeutic agent for the treatment of psychiatric disorders, such as depression and anxiety. Further research in these areas may lead to a better understanding of the central nervous system and the development of new treatments for psychiatric disorders.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has been widely studied for its potential use in scientific research. Its well-established synthesis method, mechanism of action, and biochemical and physiological effects make it a valuable tool for studying the central nervous system. While there are limitations to its use, there are also many future directions for research that may lead to a better understanding of the central nervous system and the development of new treatments for psychiatric disorders.
合成法
The synthesis of [4-(2-Chlorophenyl)piperazin-1-yl]-pyrazin-2-ylmethanone involves the reaction of 2-chlorobenzonitrile with piperazine in the presence of a base, followed by the reaction of the resulting intermediate with pyrazine-2-carboxylic acid. The final product is obtained through purification by column chromatography. The synthesis of this compound is a well-established method and has been reported in several scientific publications.
科学的研究の応用
[4-(2-Chlorophenyl)piperazin-1-yl]-pyrazin-2-ylmethanone has been widely used in scientific research for its potential as a tool for studying the central nervous system. It has been shown to bind to the serotonin receptor, which plays a key role in regulating mood, appetite, and sleep. This compound has also been used to study the effects of drugs on the central nervous system, such as the effects of antidepressants and antipsychotics.
特性
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-pyrazin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O/c16-12-3-1-2-4-14(12)19-7-9-20(10-8-19)15(21)13-11-17-5-6-18-13/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRIMYUVXDHRQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
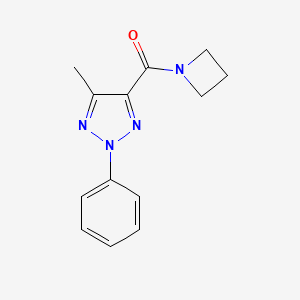
![6-[(5E)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B7455715.png)
![7-chloro-N-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]-N-propyl-1,3-benzodioxole-5-carboxamide](/img/structure/B7455716.png)
![6-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455720.png)
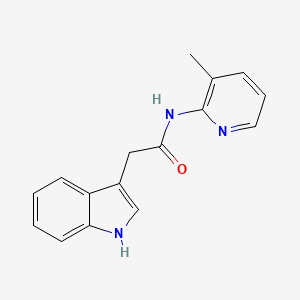

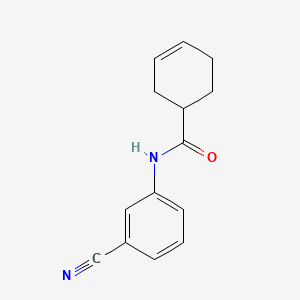

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-phenylacetamide](/img/structure/B7455779.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylquinoline-4-carboxamide](/img/structure/B7455789.png)
![1-[(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B7455790.png)
![N-(1,1-dioxothiolan-3-yl)-2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7455797.png)
